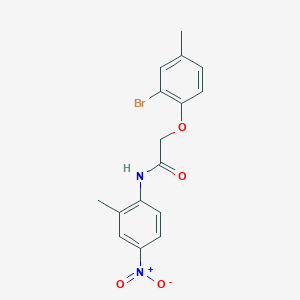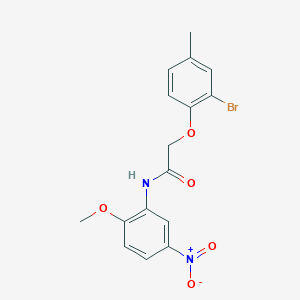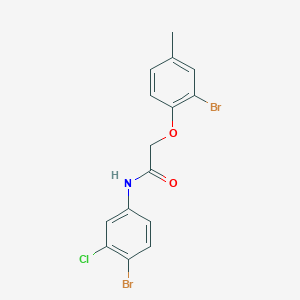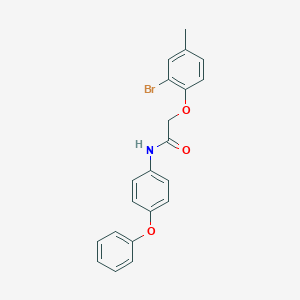![molecular formula C20H20Br2N2O2 B322603 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322603.png)
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Br2N2O2 and a molecular weight of 480.193 . This compound features a benzamide core substituted with bromine atoms and a cyclohexyl group, making it a subject of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Amidation: The resulting 2-bromobenzoyl chloride is then reacted with cyclohexylamine to form 2-bromo-N-cyclohexylbenzamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminium hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-{2-(2-bromobenzoyl)aminomethyl}benzamide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
- Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-isobutyl-
Uniqueness
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H20Br2N2O2 |
|---|---|
Molecular Weight |
480.2 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20Br2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26) |
InChI Key |
OYMAISMVMZDBQA-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322520.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322524.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322526.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322531.png)
![2-(2-bromo-4-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322532.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)




![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
![2-(2,4-dibromophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B322543.png)
![N-[(5-methyl-2-thienyl)methylene]-N-{4-[9-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)-9H-fluoren-9-yl]phenyl}amine](/img/structure/B322545.png)
![N'-[(2,4-dibromophenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B322546.png)
